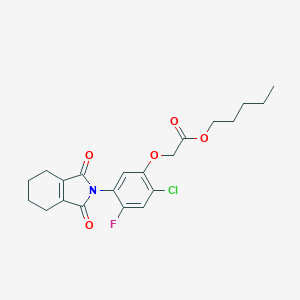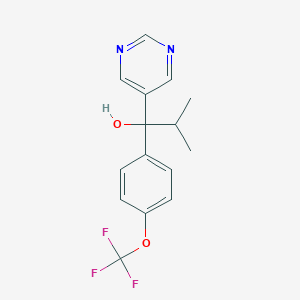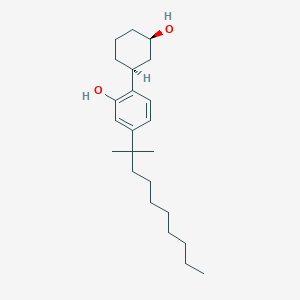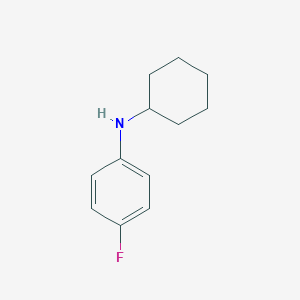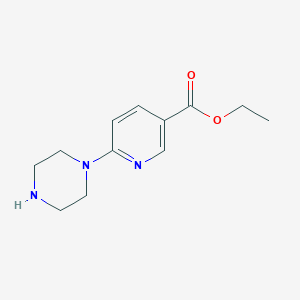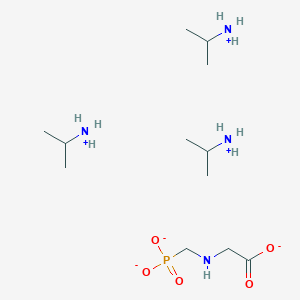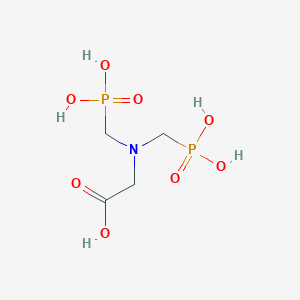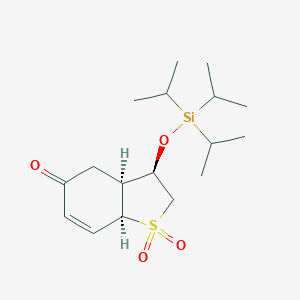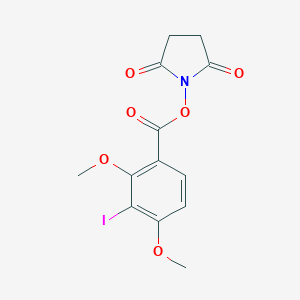
Lead arsenate
Overview
Description
Lead arsenate, also known as lead hydrogen arsenate, is an inorganic compound with the chemical formula PbHAsO₄. It was widely used as an insecticide in the early 20th century, primarily to combat pests like the gypsy moth and codling moth. This compound was favored for its effectiveness and relatively lower toxicity compared to other arsenical insecticides available at the time .
Mechanism of Action
Target of Action
Lead arsenate, also known as lead hydrogen arsenate or LA (chemical formula PbHAsO4), is an inorganic compound that was primarily used as an insecticide . Its primary targets are insects such as the potato beetle and the gypsy moth . The compound acts as a general protoplasmic poison .
Mode of Action
This compound interacts with its targets by disrupting their normal biological functions. The arsenic component of the compound, which can exist in both trivalent arsenite (As3+) and pentavalent arsenate (As5+) forms, is particularly toxic . The trivalent state holds toxicological significance due to its potent interactions with sulfur-containing proteins . Arsenite (iAs3+) has a higher affinity for thiol proteins than arsenate 5+ (iAs5+), and binds readily to thiol-containing molecules, leading to the inactivation of thiol-containing enzymes such as pyruvate kinase and adenylate kinase .
Biochemical Pathways
Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Studies have shown that arsenate [As(V)] and phosphate share the same pathways for transport to a cell .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are complex. Following co-administration of a fixed dose of AsV as in sodium arsenate and different doses of Pb as lead acetate to Sprague–Dawley rats, blood arsenic concentration and bioavailability decreased . A decrease in As blood concentration when lead was co-administered was observed with increasing lead doses . Pharmacokinetic parameters for As in the blood showed faster absorption and elimination of this metalloid in the presence of Pb .
Result of Action
The result of this compound’s action is the disruption of normal cellular functions in its targets, leading to their death This is why it was effective as an insecticide. Arsenic toxicity represents a complex and pervasive public health issue with far-reaching implications . Understanding the diverse pathways through which arsenic exerts its toxic effects is crucial to developing effective mitigation strategies and interventions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and the presence of other substances in the environment . It was found that its residues remain in the products despite washing their surfaces . Moreover, improper disposal or inadequate management of arsenate-containing products can result in the release of arsenic into the environment, posing risks to plants, animals, and human populations .
Preparation Methods
Lead arsenate is typically synthesized through a reaction between lead nitrate (Pb(NO₃)₂) and arsenic acid (H₃AsO₄). The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{PbHAsO}_4 + 2\text{HNO}_3 ] This reaction results in the formation of this compound as a solid precipitate .
In industrial settings, this compound production involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature and pH, to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Lead arsenate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to elemental lead and arsenic compounds under certain conditions. Conversely, it can be oxidized to form higher oxidation state compounds.
Substitution Reactions: this compound can participate in substitution reactions where the arsenate group is replaced by other anions.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of lead hydroxide and arsenic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The major products formed depend on the specific reaction conditions but often include lead oxides and various arsenic compounds .
Scientific Research Applications
Lead arsenate has been studied extensively for its applications in various fields:
Chemistry: It has been used as a reagent in analytical chemistry for the detection and quantification of certain substances.
Biology: this compound has been employed in studies investigating the effects of heavy metals on biological systems.
Medicine: Historically, it was used in some medicinal formulations, although its use has declined due to toxicity concerns.
Comparison with Similar Compounds
Lead arsenate is part of a broader class of arsenate compounds, which include:
Calcium arsenate (Ca₃(AsO₄)₂): Used as an insecticide and herbicide.
Copper arsenate (Cu₃(AsO₄)₂): Employed in wood preservation.
Iron arsenate (FeAsO₄): Utilized in water treatment processes.
Compared to these compounds, this compound was favored for its effectiveness and lower solubility, which reduced the risk of leaching into the environment. its use has been largely discontinued due to the toxic effects of lead and arsenic .
Properties
IUPAC Name |
hydrogen arsorate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Pb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBYRMOUPAKLM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)([O-])[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbHAsO4, AsHO4Pb | |
| Record name | LEAD ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | lead hydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_hydrogen_arsenate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042092 | |
| Record name | Lead arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead arsenate is a white powder. It is insoluble in water. It is toxic by skin absorption, inhalation and by ingestion., ODOURLESS WHITE HEAVY POWDER. | |
| Record name | LEAD ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3733 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in nitric acid, alkalies, Solubility in water, g/100ml: 0.0003 (none) | |
| Record name | LEAD ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.79 at 59 °F (USCG, 1999) - Denser than water; will sink, 5.943 g/cu cm, Relative density (water = 1): 5.8 | |
| Record name | LEAD ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3733 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Lead arsenate was a commonly used insecticide during the first half of the 20th century, particularly in deciduous tree fruit orchards. Antimony is cotransported with As during the ore refining process and could occur as an impurity in commercial lead arsenate products. | |
| Record name | LEAD ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White monoclinic crystals | |
CAS No. |
3687-31-8; 10102-48-4; 7645-25-2; 7784-40-9, 7645-25-2, 7784-40-9 | |
| Record name | LEAD ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3733 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007645252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead hydrogen arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9AI2R9EWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEAD ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LEAD ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
280 °C (decomposes) | |
| Record name | LEAD ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
A: Lead arsenate was first used in apple orchards in the 1890s to control codling moth (Cydia pomonella). [] It was also widely used to control other insect pests in various fruits like plums and peaches. [, , , , , ]
A: this compound was favored by farmers due to its effectiveness, low cost, ease of application, and persistence in the environment. [, ]
A: The widespread and intensive use of this compound led to the development of pesticide resistance in insects, diminishing its efficacy. [] The introduction of DDT in the 1940s provided a more effective alternative. [] Additionally, growing concerns about lead and arsenic contamination contributed to its eventual ban in 1988. []
A: this compound poses a significant toxicological risk due to the presence of both lead and arsenic. [, , ] Exposure can lead to various health problems, including acute poisoning, chronic health issues, and environmental contamination.
A: Livestock grazing in orchards previously treated with this compound are at risk of poisoning from consuming contaminated forage or leaves. [] Sheep are particularly susceptible, exhibiting symptoms such as staggering, dehydration, hemorrhage, acidemia, and shock, often leading to death. [] Analysis of rumen content from poisoned animals revealed the presence of significant amounts of lead and arsenic. []
A: Lead and arsenic from this compound applications primarily accumulate in the topsoil, particularly in orchards where it was used extensively. [, , ] This contamination persists for decades after application, posing long-term risks to human and environmental health. [, , ]
A: Yes, crops grown on this compound-contaminated soils have been found to accumulate both lead and arsenic. [] Some crops might even contain lead levels exceeding the permissible limits. [] It's crucial to consider the lead affinity and arsenic sensitivity of plants chosen for cultivation in such areas. []
A: While this compound was widely used, its precise mechanism of action as an insecticide remains unclear. Research suggests that this compound's toxicity might involve multiple sites of action, making the development of insect resistance through single mutations less likely. []
A: Yes, the prolonged and intensive use of this compound led to the development of resistance in insect populations, rendering it less effective. [, ] This resistance emerged due to the selection pressure exerted by the pesticide, favoring individuals with genetic traits that conferred survival advantages.
A: Studies have shown that this compound interacts differently with various spray additives. [, ] For instance, hydrated lime, attaclay, continental clay, and Celatom MN-39, when added in specific amounts, can enhance the toxicity of this compound to apple maggots. [] Conversely, combining this compound with Bordeaux mixtures tends to reduce its toxicity. [, ]
A: The addition of lime, particularly hydrated lime, to this compound sprays can influence its toxicity depending on the specific application. In some cases, it can enhance the toxicity, while in other situations, it might reduce it. The exact outcome is contingent on various factors, including the type of lime used, its concentration, and the target insect species. [, ]
A: The historical use of this compound has resulted in long-term environmental contamination, primarily affecting soil and water resources. [, , , ] This contamination poses risks to ecosystems and human health, highlighting the importance of remediation efforts.
A: Flooding this compound-contaminated soils used for rice cultivation can negatively impact rice grain yield and elevate arsenic concentrations in the grain. [] This raises concerns about the potential risks associated with consuming rice grown in such conditions.
A: While phytoremediation has been proposed as a potential method for remediating this compound-contaminated soils, studies using eastern gamagrass (Tripsacum dactyloides) have shown limited effectiveness. []
A: Several alternative insecticides were investigated to replace this compound, including cryolite, barium fluosilicate, DDT, ryania, and nicotine sulfate. [, , , , ] These alternatives aimed to provide effective pest control while minimizing the adverse environmental and health impacts associated with this compound.
A: Various analytical methods have been employed to measure this compound residues on crops. These methods include colorimetric techniques, where the intensity of a colored complex formed with arsenic is proportional to its concentration. [] Advanced techniques like neutron activation analysis have also been used to quantify both arsenic and antimony impurities present in this compound. []
A: The solubility of this compound in the environment can be assessed using various methods, including stirred-flow desorption studies and in vitro physiologically based extractions. [] These techniques provide insights into the mobility and bioavailability of lead and arsenic from contaminated soils.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


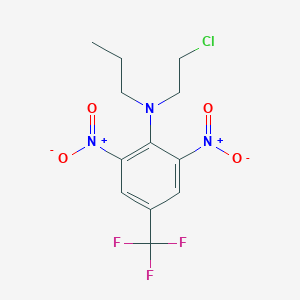
![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)
